molecular formula C14H11BrO5 B3492058 (2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate

(2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate

Cat. No.: B3492058
M. Wt: 339.14 g/mol
InChI Key: PYVUQAZARYAMJM-UHFFFAOYSA-N
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Description

(2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-ethoxy-4-formylphenol, followed by esterification with furan-2-carboxylic acid. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethoxy, and formyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-formylphenyl furan-2-carboxylate
  • 6-Ethoxy-4-formylphenyl furan-2-carboxylate
  • 2-Bromo-6-ethoxyphenyl furan-2-carboxylate

Uniqueness

(2-Bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the formyl and ethoxy groups contribute to its reactivity and potential biological activity .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO5/c1-2-18-12-7-9(8-16)6-10(15)13(12)20-14(17)11-4-3-5-19-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUQAZARYAMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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